PA-6 vs. Pentamidine: >10,000x Greater Potency in Blocking IK1 Current
PA-6 is a structural analog of pentamidine, yet it demonstrates an over 10,000-fold improvement in potency for inhibiting the Kir2.1-mediated IK1 current. The IC50 of PA-6 is 14 nM [1], while the IC50 of its parent compound, pentamidine, is 170 µM under comparable inside-out patch-clamp conditions [2]. This difference is explained by computational modeling showing that PA-6 has a higher channel binding affinity (ΔG = -44.1 kJ/mol) compared to pentamidine (ΔG = -31.7 kJ/mol) due to more favorable lipophilic interactions within the cytoplasmic pore [3].
| Evidence Dimension | IK1 current inhibition potency (IC50) |
|---|---|
| Target Compound Data | 14 nM (Kir2.1) |
| Comparator Or Baseline | 170 µM (pentamidine) |
| Quantified Difference | PA-6 is ~12,143 times more potent |
| Conditions | Inside-out patch-clamp electrophysiology on Kir2.1 channels |
Why This Matters
This massive difference in potency means that PA-6 can achieve complete IK1 block at low nanomolar concentrations where pentamidine would be ineffective, enabling in vivo and ex vivo studies that require specific, high-potency IK1 inhibition without high-concentration off-target effects.
- [1] Ji, Y., Varkevisser, R., Opacic, D., Bossu, A., Kuiper, M., Beekman, J. D., ... & van der Heyden, M. A. (2017). PA-6 inhibits inward rectifier currents carried by V93I and D172N gain-of-function KIR2.1 channels, but increases channel protein expression. Journal of Biomedical Science, 24(1), 44. View Source
- [2] de Boer, T., Nalos, L., Stary, A., Kok, B., Houtman, M. J., Antoons, G., ... & van der Heyden, M. A. (2010). The anti-protozoal drug pentamidine blocks KIR2.x-mediated inward rectifier current by entering the cytoplasmic pore region of the channel. British Journal of Pharmacology, 159(7), 1532-1541. View Source
- [3] Takanari, H., Nalos, L., Stary-Weinzinger, A., de Git, K. C., Varkevisser, R., Linder, T., ... & van der Heyden, M. A. (2013). Efficient and specific cardiac IK₁ inhibition by a new pentamidine analogue. Cardiovascular Research, 99(1), 203-214. View Source
